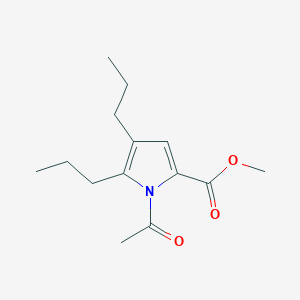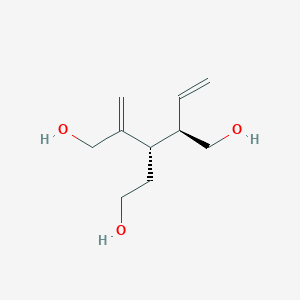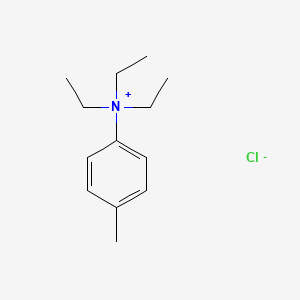
N,N,N-Triethyl-4-methylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethyl-4-methylanilinium chloride: is a quaternary ammonium salt, which is a type of organic compound that contains a positively charged nitrogen atom bonded to four alkyl groups. This compound is known for its applications in various chemical processes, including phase-transfer catalysis and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-4-methylanilinium chloride typically involves the alkylation of 4-methylaniline with triethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: N,N,N-Triethyl-4-methylanilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring in the compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce N,N,N-Triethyl-4-methylaniline.
Oxidation Reactions: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.
科学的研究の応用
Chemistry: N,N,N-Triethyl-4-methylanilinium chloride is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can also be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its role as a phase-transfer catalyst is particularly valuable in large-scale chemical manufacturing processes.
作用機序
The mechanism of action of N,N,N-Triethyl-4-methylanilinium chloride involves its ability to act as a phase-transfer catalyst. The positively charged nitrogen atom facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reactivity of the anions and improves the overall efficiency of the reaction.
Molecular Targets and Pathways: The compound primarily targets anionic species in the reaction mixture, enabling their transfer across phase boundaries. This mechanism is crucial for reactions that involve ionic reactants and non-polar solvents.
類似化合物との比較
- N,N,N-Trimethylanilinium chloride
- N,N,N-Triethyl-4-methylanilinium iodide
- N,N,N-Triethyl-4-methylanilinium bromide
Uniqueness: N,N,N-Triethyl-4-methylanilinium chloride is unique due to its specific alkyl group configuration and its effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in various chemical processes.
特性
CAS番号 |
880130-37-0 |
|---|---|
分子式 |
C13H22ClN |
分子量 |
227.77 g/mol |
IUPAC名 |
triethyl-(4-methylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H22N.ClH/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
CBUQUYVADDKSLG-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
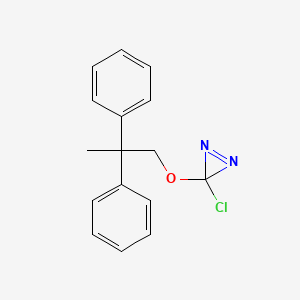
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
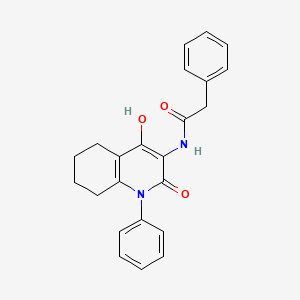
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
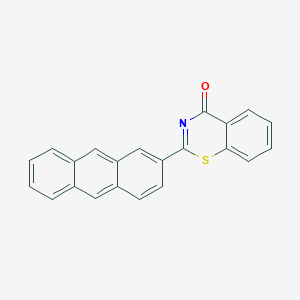
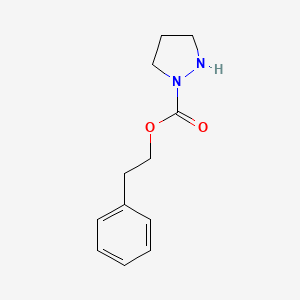
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
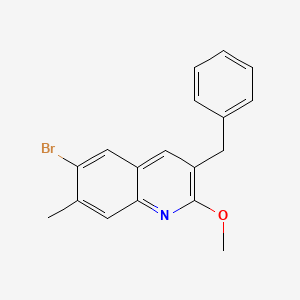
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
